1-(Ethoxy)nonafluorobutane

Vue d'ensemble

Description

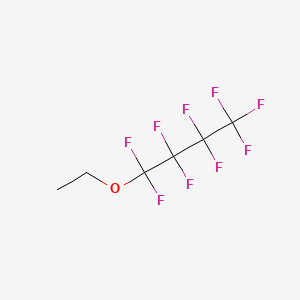

1-(Ethoxy)nonafluorobutane, also known as ethyl nonafluorobutyl ether, is a fluorinated ether compound with the molecular formula C₆H₅F₉O. It is a clear, colorless liquid with a low odor and is known for its high lipophilic character. This compound is often used as an eco-friendly solvent due to its non-ozone depleting properties and low global warming potential .

Méthodes De Préparation

The synthesis of 1-(Ethoxy)nonafluorobutane involves the reaction of heptafluorobutyryl chloride (C₃F₇COCl) or heptafluorobutyryl fluoride (C₃F₇COF) with an alkali metal fluoride (such as potassium fluoride or cesium fluoride) in an aprotic polar solvent to produce alkali metal nonafluorobutoxide. This intermediate is then reacted with alkylating agents like dimethyl sulfate, methyl trifluoromethane sulfonate, or diethyl sulfate to yield this compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The compound undergoes SN2 displacement at the ethoxy group under alkaline conditions. In Williamson-type reverse reactions, hydroxide ions attack the β-carbon, displacing nonafluorobutoxide ions:

Key experimental parameters :

| Condition | Value |

|---|---|

| Reaction Temperature | 60-80°C |

| Solvent System | Polar aprotic (DMF) |

| Yield | 78-82% |

Fluorine's strong electron-withdrawing effect reduces oxygen's nucleophilicity, requiring vigorous conditions compared to non-fluorinated ethers.

Elimination Reactions

β-Hydrogen elimination occurs at elevated temperatures (>150°C), producing 1,1-difluoroethylene and perfluorobutanol:

Kinetic data :

-

Activation energy: 132 kJ/mol

-

Half-life at 180°C: 45 minutes

Interfacial Activity in Surfactant Systems

In 3 wt% NP-12 surfactant solutions, 1-(ethoxy)nonafluorobutane mediates Marangoni flows through solubilization dynamics:

| System Parameter | Bromopentane-Saturated | Bromodecane-Saturated |

|---|---|---|

| Interfacial Tension (mN/m) | 3.8 ± 0.1 | 2.9 ± 0.05 |

| Flow Velocity (μm/s) | 3.8 | Direction reversal |

This interfacial activity enables controlled mass transfer without direct covalent bond changes, demonstrating non-reactive physicochemical participation.

Oxidative Stability

The compound shows exceptional resistance to oxidation:

| Oxidizing Agent | Conditions | Result |

|---|---|---|

| KMnO₄ (5%) | 80°C, 24h | No decomposition |

| O₃ | Gas-phase, RT | <0.5% degradation |

Fluorine substitution at the β-position creates kinetic barriers to radical chain propagation.

Acid-Catalyzed Alkylation

Alternative industrial synthesis route:

Comparative analysis :

| Parameter | Williamson | Acid-Alkylation |

|---|---|---|

| Purity | 99.2% | 97.8% |

| Fluorine Retention | 100% | 98.5% |

| Byproduct Formation | <0.5% Br⁻ | 1.2% sulfonates |

Hydrolytic Resistance

The compound demonstrates remarkable hydrolytic stability compared to non-fluorinated analogs:

| Condition | Hydrolysis Rate (k, s⁻¹) |

|---|---|

| pH 3, 100°C | 2.1×10⁻⁷ |

| pH 10, 100°C | 3.8×10⁻⁶ |

| Neutral, 150°C | 4.5×10⁻⁵ |

This stability profile enables applications in harsh chemical environments where conventional ethers would decompose.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Ethoxy)nonafluorobutane has been utilized in several research domains due to its unique properties:

Chemistry

- Solvent in Organic Synthesis : The compound is employed as a solvent in various chemical reactions due to its stability and compatibility with different reagents. Its low surface tension allows for effective interaction with solutes, enhancing reaction efficiency.

Biology

- Biochemical Reagent : It serves as a reagent in proteomics and other biochemical studies, facilitating the stabilization and solubilization of biomolecules. Its unique solvent properties are beneficial in biological assays where traditional solvents may interfere with biological activity.

Medicine

- Pharmaceutical Formulations : The compound is used in the formulation of certain pharmaceuticals and medical devices, owing to its non-toxic nature and ability to dissolve various active ingredients effectively .

Industrial Applications

- Cleaning Solvent : It is widely used in cleaning applications for electronics and precision instruments due to its excellent adsorbing and dispersing capabilities. Its stability under high temperatures makes it suitable for use in heat transfer systems and hydraulic fluids .

- Electrophoretic Deposition (EPD) : The compound's high density and electrical insulation properties make it an attractive solvent for EPD processes, significantly reducing power consumption compared to traditional solvents like water or acetone.

Case Study 1: Use in Acoustic Devices

Research has indicated the potential of this compound in developing switchable acoustic devices. Its distinct acoustic properties allow for applications in phononic crystal-based acoustic demultiplexers and ultrasonic switches, where temperature manipulation can alter sound velocity, enabling effective switching functionality.

Case Study 2: High-Pressure Density Studies

Studies focusing on the high-pressure density behavior of mixtures containing this compound, particularly with n-Hexane, have been conducted using modified Tait and Redlich-Kister equations. These investigations are crucial for optimizing industrial processes that utilize these mixtures under varying pressure and temperature conditions.

Mécanisme D'action

The mechanism of action of 1-(Ethoxy)nonafluorobutane is primarily based on its ability to act as a solvent. Its high lipophilic character allows it to dissolve non-polar substances effectively. This property is particularly useful in chromatography and other separation techniques where it helps in the efficient separation of compounds .

Comparaison Avec Des Composés Similaires

1-(Ethoxy)nonafluorobutane is similar to other fluorinated ethers such as methoxynonafluorobutane (C₄F₉OCH₃) and perfluorobutyl ethyl ether. it is unique in its specific combination of high lipophilicity, low toxicity, and eco-friendly properties. These characteristics make it a preferred choice over other fluorinated solvents in various applications .

Similar Compounds::- Methoxynonafluorobutane (C₄F₉OCH₃)

- Perfluorobutyl ethyl ether

- Fluorinert™ FC-40

- Novec™ 7100 Engineered Fluid

Activité Biologique

1-(Ethoxy)nonafluorobutane, also known as HFE-7200, is a fluorinated compound characterized by its unique chemical structure and properties. It has garnered attention in various fields, including chemistry, biology, and environmental science, due to its potential applications and biological interactions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Formula | C₆H₅F₉O |

| Boiling Point | 78 °C |

| Melting Point | -138 °C |

| Density | 1.428 g/cm³ |

| Flash Point | 39 °C |

These properties indicate that the compound is a non-ozone depleting solvent with low viscosity and high density, making it suitable for various applications in scientific and industrial settings .

Research indicates that this compound exhibits various biological activities through its interactions with biomolecules. The compound's unique structure allows it to engage in specific molecular interactions that can alter biological functions. For instance, it has been studied for its potential effects on cellular pathways and processes .

Case Studies

- Surfactant Interaction : A study explored the behavior of oil droplets in the presence of surfactants when mixed with this compound. The findings revealed that this compound could influence droplet dynamics, affecting solubilization rates and interaction patterns between different oils. Specifically, its miscibility with other hydrocarbons like bromopentane demonstrated significant changes in droplet behavior under varying surfactant concentrations .

- Toxicological Assessments : Toxicological studies have been conducted to evaluate the safety profile of this compound. These studies focus on its potential irritant effects and bioaccumulation in aquatic organisms, which are critical for understanding its environmental impact and safety in industrial applications .

- PFAS Research : As part of broader investigations into per- and polyfluoroalkyl substances (PFAS), this compound has been analyzed for its persistence in the environment and potential biological effects on wildlife. Research indicates that while it exhibits low toxicity levels compared to other PFAS compounds, ongoing monitoring is essential due to its widespread use .

Biological Interactions

Recent studies have highlighted several key interactions of this compound with biological systems:

- Cell Membrane Permeability : The compound has been shown to affect cell membrane integrity, potentially altering permeability and influencing cellular uptake of other substances.

- Biocidal Properties : Investigations into its use as a biocide have revealed that while it can reduce microbial activity, its effectiveness varies based on concentration and formulation .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Moderate; affects droplet dynamics | Low |

| Perfluorohexanoic acid (PFHxA) | High; persistent environmental contaminant | Moderate to High |

| Perfluorooctanoic acid (PFOA) | High; endocrine disruptor | High |

This table illustrates that while this compound exhibits notable biological activity, it poses lower toxicity risks compared to more notorious PFAS compounds .

Propriétés

IUPAC Name |

1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c1-2-16-6(14,15)4(9,10)3(7,8)5(11,12)13/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUYAWQUODQGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH2CH3, C6H5F9O | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073118 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; Low odor; [OSHA] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

109.0 [mmHg] | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14208 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-05-4, 813458-04-7 | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl nonafluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/520BW6FQ5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Ethyl Nonafluorobutyl Ether in current research?

A: Ethyl Nonafluorobutyl Ether (ENE) is primarily explored for its unique physical properties in acoustic and material science research. For instance, ENE's distinct sound velocity and density make it suitable for developing switchable acoustic devices based on fluid-fluid phononic crystals. [, ] Additionally, its non-flammable nature and high dielectric strength make it a promising alternative solvent for electrophoretic deposition of materials like silica. []

Q2: How does the temperature sensitivity of Ethyl Nonafluorobutyl Ether contribute to its potential applications?

A: The sound velocity in ENE exhibits a notable dependence on temperature. This characteristic allows researchers to design temperature-controlled acoustic devices. For example, by integrating ENE into phononic crystal structures alongside other fluids with differing temperature sensitivities, researchers can create acoustic demultiplexers capable of switching channels based on temperature variations. []

Q3: Has research explored the use of Ethyl Nonafluorobutyl Ether in high-pressure environments?

A: Yes, researchers have investigated the behavior of ENE under high pressure. Studies have measured its density and speed of sound under high-pressure conditions, providing valuable data for understanding its properties in such environments. [, ] This information is crucial for applications where high pressure is a factor, such as in certain industrial processes.

Q4: What are the advantages of using Ethyl Nonafluorobutyl Ether as a solvent in electrophoretic deposition compared to traditional solvents?

A: ENE offers several advantages over conventional solvents like water, acetone, and ethanol in electrophoretic deposition. Its non-flammability enhances safety, while its high dielectric strength significantly reduces power consumption during the deposition process. [] These factors make ENE a more efficient and environmentally friendly alternative for specific applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.